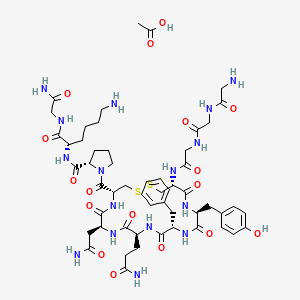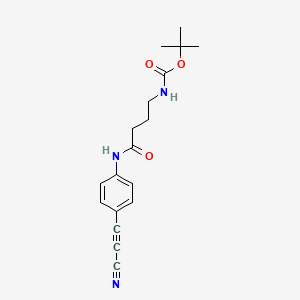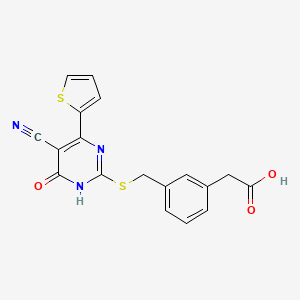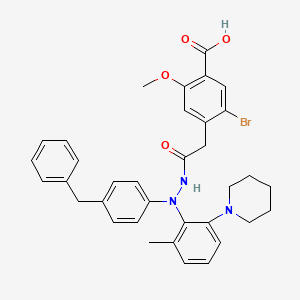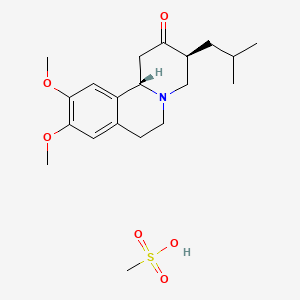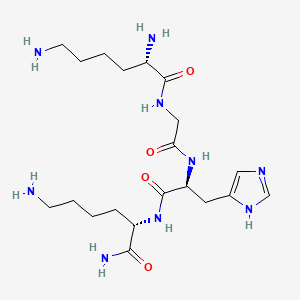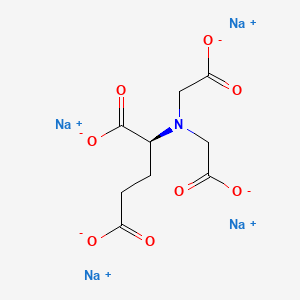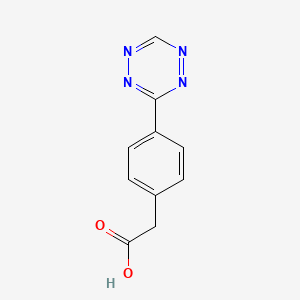![molecular formula C14H22N6O4S B611372 (1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 1251765-07-7](/img/structure/B611372.png)
(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Overview
Description
T437700, also known as Ticagrelor, is a pharmaceutical compound with the molecular formula C23H28F2N6O4S and a molecular weight of 522.57 g/mol . It is a reversible oral antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation . Ticagrelor is primarily used in the treatment of acute coronary syndromes and to prevent thrombotic events in patients with a history of myocardial infarction .
Mechanism of Action
Target of Action
AR-C133913XX is a metabolite of Ticagrelor, which is a P2Y12 platelet inhibitor . The P2Y12 receptor is the primary target of AR-C133913XX . This receptor plays a crucial role in platelet aggregation, a key process in the formation of blood clots .
Mode of Action
AR-C133913XX, like Ticagrelor, acts as an antagonist to the P2Y12 receptor . By binding to this receptor, it inhibits the signal transduction pathway that leads to platelet aggregation . This results in a decrease in blood clot formation .
Biochemical Pathways
The formation of AR-C133913XX involves the biotransformation of Ticagrelor. This process includes the oxidative loss of the hydroxyethyl side chain from Ticagrelor, forming another metabolite AR-C124910XX, and a second oxidative pathway leads to N-dealkylation of Ticagrelor, forming AR-C133913XX .
Pharmacokinetics
AR-C133913XX is a major component identified in urine after the administration of Ticagrelor . The renal clearance of AR-C133913XX is of minor importance as levels of unchanged Ticagrelor and AR-C124910XX were less than 0.05% in the urine . The ratio of radioactivity in plasma to whole blood was 1.69, suggesting that AR-C133913XX and its metabolites are largely restricted to the plasma space .
Result of Action
The action of AR-C133913XX leads to a decrease in platelet aggregation, thereby reducing the risk of thrombotic events in patients with acute coronary syndromes . This is achieved by inhibiting the P2Y12 receptor, which plays a key role in the signal transduction pathway leading to platelet aggregation .
Action Environment
The action, efficacy, and stability of AR-C133913XX can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP3A4 and CYP3A5) could potentially affect the metabolism of Ticagrelor and the formation of AR-C133913XX
Biochemical Analysis
Biochemical Properties
AR-C133913XX is involved in various biochemical reactions, primarily through its interaction with the P2Y12 receptor. This receptor is a key player in platelet aggregation, and AR-C133913XX, like Ticagrelor, inhibits this process by binding to the receptor and preventing adenosine diphosphate (ADP) from activating platelets . The compound also interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are responsible for its metabolism . These interactions are crucial for the compound’s stability and activity within the body.
Cellular Effects
AR-C133913XX influences several cellular processes, particularly those related to platelet function. By inhibiting the P2Y12 receptor, it prevents platelet aggregation, which is essential in reducing the risk of thrombotic events . Additionally, AR-C133913XX affects cell signaling pathways associated with platelet activation and aggregation, thereby modulating gene expression and cellular metabolism related to these processes .
Molecular Mechanism
The molecular mechanism of AR-C133913XX involves its binding to the P2Y12 receptor, which inhibits the receptor’s activation by ADP . This inhibition prevents the downstream signaling that leads to platelet aggregation. Furthermore, AR-C133913XX undergoes metabolism primarily through O-deethylation and N-dealkylation pathways, mediated by cytochrome P450 enzymes . These metabolic processes are essential for the compound’s activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AR-C133913XX have been observed to change over time. The compound is relatively stable, with a half-life that allows for sustained inhibition of platelet aggregation Studies have shown that AR-C133913XX maintains its activity over several hours, making it effective for prolonged therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of AR-C133913XX vary with different dosages. At therapeutic doses, the compound effectively inhibits platelet aggregation without significant adverse effects . At higher doses, there may be toxic effects, including bleeding tendencies and other adverse reactions . These findings highlight the importance of dose optimization in clinical settings.
Metabolic Pathways
AR-C133913XX is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The major pathways include O-deethylation and N-dealkylation, which convert Ticagrelor to its active and inactive metabolites . These metabolic processes are crucial for the compound’s pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of AR-C133913XX within cells and tissues are facilitated by various transporters and binding proteins . The compound is primarily distributed in the plasma, with minimal renal clearance . Its localization and accumulation in specific tissues are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
AR-C133913XX is localized within specific subcellular compartments, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its inhibitory effects on the P2Y12 receptor . This subcellular localization is essential for its therapeutic action and overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ticagrelor involves multiple steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of Ticagrelor follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Ticagrelor undergoes various chemical reactions, including:
Oxidation: Ticagrelor can be oxidized to form its metabolites, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on Ticagrelor, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions of Ticagrelor include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the molecule .
Major Products Formed
The major products formed from the reactions of Ticagrelor include its metabolites and analogs, which may have different pharmacokinetic and pharmacodynamic profiles .
Scientific Research Applications
Ticagrelor has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ticagrelor include other P2Y12 receptor antagonists such as Clopidogrel and Prasugrel . These compounds share a similar mechanism of action but differ in their pharmacokinetic and pharmacodynamic profiles .
Uniqueness of Ticagrelor
Ticagrelor is unique among P2Y12 receptor antagonists due to its reversible binding, faster onset of action, and more consistent inhibition of platelet aggregation . Unlike Clopidogrel and Prasugrel, which are prodrugs requiring metabolic activation, Ticagrelor is active in its administered form, providing more predictable and reliable antiplatelet effects .
Properties
IUPAC Name |
(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYBSYIHUFBLKV-YKDSUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251765-07-7 | |
| Record name | Ticagrelor metabolite M5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-C133913XX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is AR-C133913XX formed in the body?
A: AR-C133913XX (also referred to as M5 in some studies) is primarily formed through the N-dealkylation of ticagrelor. This metabolic pathway is secondary to the O-deethylation pathway that forms the active metabolite AR-C124910XX. []
Q2: What analytical techniques are used to identify and quantify AR-C133913XX?
A: Researchers utilize a combination of high-performance liquid chromatography (HPLC) and liquid scintillation counting (LSC) to identify and quantify AR-C133913XX in various biological samples like plasma, urine, and feces. [, ] Liquid chromatography-mass spectrometry (LC-MS) is also employed to characterize and confirm the structure of AR-C133913XX alongside other ticagrelor metabolites. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


